Product packaging for Cyclopentyl 690/40754031(Cat. No.:)

Cyclopentyl 690/40754031

Cat. No.: B419839
M. Wt: 547.6g/mol
InChI Key: NSXSKOJPXCCJJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "Cyclopentyl 690/40754031" is a specialty chemical provided for research and development purposes. Cyclopentyl-functionalized compounds are of significant interest in medicinal chemistry and materials science due to their influence on a molecule's lipophilicity, metabolic stability, and conformational properties . Researchers utilize such compounds in various applications, including investigating new therapeutic agents , developing novel synthetic methodologies , and exploring biological mechanisms. For instance, some complex molecules featuring a cyclopentyl group have been studied as potent inhibitors of specific enzymes . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Certificate of Analysis (CoA) and Safety Data Sheet (SDS) for specific data on purity, stability, and safe handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H37NO7 B419839 Cyclopentyl 690/40754031

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H37NO7

Molecular Weight

547.6g/mol

IUPAC Name

cyclopentyl 7-(3,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C32H37NO7/c1-5-39-27-17-20(10-12-24(27)34)30-29(32(36)40-22-8-6-7-9-22)18(2)33-23-14-21(15-25(35)31(23)30)19-11-13-26(37-3)28(16-19)38-4/h10-13,16-17,21-22,30,33-34H,5-9,14-15H2,1-4H3

InChI Key

NSXSKOJPXCCJJU-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)OC5CCCC5)C)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)OC5CCCC5)C)O

Origin of Product

United States

Synthetic Methodologies for Cyclopentyl 690/40754031 and Analogues

Retrosynthetic Analysis and Strategic Disconnections for Cyclopentyl 690/40754031

A retrosynthetic analysis of this compound reveals several strategic disconnections that pave the way for logical and efficient forward syntheses. The core structure, a densely functionalized cyclopentyl ring, presents a primary challenge. A key disconnection strategy involves breaking the cyclopentyl ring itself, often through transformations like the Pauson-Khand reaction or radical cyclizations, which can build the five-membered ring from simpler acyclic precursors. Another powerful approach is to disconnect key functional groups from a pre-existing cyclopentane (B165970) or cyclopentene (B43876) core. For complex analogues, disconnections at the bonds connecting stereocenters are critical, suggesting the use of stereoselective reactions to set these centers during the synthesis. The choice of disconnection is often guided by the desire to utilize commercially available and stereochemically defined starting materials, thereby streamlining the synthetic sequence.

De Novo Synthesis Approaches to the this compound Core Structure

The de novo synthesis, or the construction of the core cyclopentyl structure from acyclic precursors, is a cornerstone of creating this compound and its derivatives. One of the most prominent methods for constructing substituted cyclopentenones, which are versatile intermediates for cyclopentyl systems, is the Pauson-Khand reaction . This reaction involves the cobalt-catalyzed [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide. For the synthesis of highly substituted cyclopentyl cores, intramolecular versions of this reaction are particularly effective.

Another significant strategy is the use of radical cyclizations . 5-exo-trig cyclizations of hexenyl radicals are a reliable method for forming cyclopentyl rings. These radicals can be generated from a variety of precursors, including halides and xanthates, under mild conditions, making this approach compatible with a wide range of functional groups. Furthermore, ring-closing metathesis (RCM) , employing catalysts such as Grubbs' or Schrock's catalysts, has emerged as a powerful tool for the synthesis of cyclopentene rings, which can then be further elaborated into the desired cyclopentyl structure.

De Novo Synthesis Method Key Reagents/Catalysts Description
Pauson-Khand ReactionCo₂(CO)₈, N-oxidesA [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone.
Radical CyclizationBu₃SnH, AIBN5-exo-trig cyclization of a hexenyl radical to form a five-membered ring.
Ring-Closing MetathesisGrubbs' Catalyst, Schrock's CatalystAn olefin metathesis reaction of a diene to form a cyclic alkene (cyclopentene).

Advanced Catalytic Transformations in the Synthesis of this compound Derivatives

Modern catalytic methods have revolutionized the synthesis of complex molecules like this compound, offering unprecedented levels of efficiency and selectivity.

Organocatalysis in this compound Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, provides a powerful metal-free alternative for the asymmetric synthesis of cyclopentyl derivatives. Proline and its derivatives are exemplary organocatalysts for aldol (B89426) and Michael reactions, which are fundamental C-C bond-forming reactions. For instance, an asymmetric intramolecular Michael addition catalyzed by a chiral secondary amine can be employed to construct a chiral cyclopentyl ring with a high degree of stereocontrol. This approach is particularly valuable for setting quaternary stereocenters, which are often challenging to create using other methods.

Transition Metal-Catalyzed Reactions for this compound Modification

Transition metal catalysis is indispensable for the functionalization and modification of the cyclopentyl core. Palladium-catalyzed cross-coupling reactions , such as the Suzuki, Heck, and Sonogashira reactions, are routinely used to introduce aryl, vinyl, and alkynyl groups onto the cyclopentyl scaffold. These reactions are known for their broad functional group tolerance and high efficiency. For example, a Suzuki coupling could be used to attach a complex aryl moiety to a borylated cyclopentyl intermediate. Furthermore, rhodium-catalyzed C-H activation offers a novel strategy for the direct functionalization of C-H bonds on the cyclopentyl ring, avoiding the need for pre-functionalized starting materials and thus shortening synthetic sequences.

Catalytic Transformation Catalyst Type Example Application
Asymmetric Michael AdditionChiral Secondary Amine (e.g., Proline)Enantioselective formation of a C-C bond to construct the cyclopentyl ring.
Suzuki CouplingPalladium(0) complexesArylation of a borylated cyclopentyl derivative.
C-H ActivationRhodium(III) complexesDirect functionalization of a C-H bond on the cyclopentyl core.

Biocatalytic Applications in this compound Derivatization

Biocatalysis, which utilizes enzymes to catalyze chemical transformations, offers significant advantages in terms of selectivity and sustainability. Lipases are widely used for the kinetic resolution of racemic cyclopentyl alcohols, providing access to enantiomerically pure building blocks. Ketoreductases (KREDs) can reduce prochiral cyclopentanones to chiral cyclopentanols with excellent enantioselectivity. These enzymatic methods operate under mild conditions (aqueous media, room temperature) and are highly effective for introducing chirality into the cyclopentyl framework, which is often a critical feature for biological activity.

Chemo- and Stereoselective Synthesis of this compound Analogues

The synthesis of analogues of this compound often requires precise control over chemoselectivity (differentiating between similar functional groups) and stereoselectivity (controlling the 3D arrangement of atoms).

Chemoselectivity is crucial when multiple reactive sites are present in a molecule. For example, in a molecule with both a ketone and an ester, the selective reduction of the ketone can be achieved using a mild reducing agent like sodium borohydride (B1222165) at low temperatures, leaving the ester intact.

Stereoselectivity is paramount for creating specific isomers. Substrate-controlled diastereoselective reactions , where the existing stereocenters in the molecule direct the stereochemical outcome of a new stereocenter, are a common strategy. For instance, the hydrogenation of a substituted cyclopentene can be directed by a nearby bulky substituent to occur from the less hindered face of the double bond. Additionally, catalyst-controlled enantioselective synthesis , such as the use of chiral phosphine (B1218219) ligands in rhodium-catalyzed hydrogenation, allows for the formation of a specific enantiomer from a prochiral starting material. The Sharpless asymmetric epoxidation and dihydroxylation reactions are also powerful tools for introducing stereocenters onto a cyclopentene ring with high predictability and enantiomeric excess.

High-Throughput Synthesis and Combinatorial Chemistry for Cyclopentyl Library Generation

The demand for large and structurally diverse collections of novel molecules for drug discovery and other applications has driven the development of high-throughput synthesis and combinatorial chemistry. nih.govimperial.ac.uk These strategies enable the rapid preparation of extensive compound libraries from a set of common building blocks. wikipedia.org For cyclopentyl-containing compounds, these methodologies are instrumental in exploring the chemical space around a core scaffold to identify molecules with desired properties.

Combinatorial chemistry involves the systematic and repetitive linking of various molecular building blocks to generate a large array of compounds. nih.gov This can be performed using solid-phase organic synthesis (SPOS) or solution-phase methodologies. imperial.ac.ukresearchgate.net In the context of cyclopentyl derivatives, a common approach involves utilizing a cyclopentyl-containing scaffold which is then elaborated with a variety of substituents. For instance, a cyclopentyl core with reactive functional groups can be subjected to a series of parallel reactions with a diverse set of reagents to produce a library of analogues. spirochem.com

High-throughput experimentation (HTE) is a key enabling technology for combinatorial chemistry. purdue.edu It involves the use of automated platforms to perform a large number of reactions in parallel, typically in microplate format. novalix.com This allows for the rapid screening of reaction conditions (e.g., catalysts, solvents, and temperature) to optimize the synthesis of a target cyclopentyl compound or to generate a library of related molecules. acs.org The integration of HTE with purification and analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), facilitates the efficient production and characterization of these compound libraries. novalix.com

A notable example of combinatorial library generation involves the synthesis of N'-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivatives. nih.govrsc.org In this work, key cyclopentyl-containing intermediates were reacted with a variety of substituted cinnamic acids to produce a library of potential α-glucosidase inhibitors. rsc.org This highlights how combinatorial approaches can be effectively used to explore structure-activity relationships (SAR) for cyclopentyl compounds.

Spectroscopic Characterization Techniques for Novel Cyclopentyl Compounds

The unambiguous identification and structural elucidation of novel cyclopentyl compounds rely on a suite of spectroscopic techniques. The most commonly employed methods include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of the nuclei within a molecule.

¹H NMR: In the ¹H NMR spectrum of a cyclopentyl-containing compound, the protons on the cyclopentyl ring typically appear as a complex multiplet in the upfield region, generally between 1.5 and 2.5 ppm. ijcrt.org The exact chemical shifts and coupling patterns can provide information about the substitution pattern and stereochemistry of the ring. For example, in a study of N'-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivatives, the cyclopentyl protons were observed in this characteristic region. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms of a cyclopentyl ring typically resonate in the range of 20–40 ppm. ijcrt.org The chemical shifts are sensitive to the nature of the substituents on the ring. caltech.eduacs.org For instance, the ¹³C chemical shifts of methylcyclopentanes and cyclopentanols have been extensively studied to understand substituent effects and conformational properties. caltech.eduacs.org

Compound Type ¹H Chemical Shift (ppm) of Cyclopentyl Protons ¹³C Chemical Shift (ppm) of Cyclopentyl Carbons Reference
(Z)-3-cyclopentyl-N-((1-methyl-1H-indol-3-yl)methylene)propan-1-amine1.5–2.5 (multiplet)20–40 ijcrt.org
4-(1-Methylcyclopentyl)phenol1.40–1.80 (CH₂), 2.20–2.50 (methine)Not specified
Cyclopentyl methyl etherNot specifiedNot specified spectrabase.com

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. In the mass spectrum of a cyclopentyl derivative, the molecular ion peak (M⁺) confirms the molecular weight. ijcrt.org A common fragmentation pathway for cyclopentyl-containing compounds is the loss of the cyclopentyl group. jove.com For example, the mass spectrum of methyl cyclopentane shows fragmentation corresponding to the loss of the methyl side chain to form a cyclopentyl cation. jove.com

Compound Molecular Ion (m/z) Key Fragment Ions (m/z) Reference
(Z)-3-cyclopentyl-N-((1-methyl-1H-indol-3-yl)methylene)propan-1-amine268.19 [M]⁺269.20 [M+1]⁺, 270.20 [M+2]⁺ ijcrt.org
4′-cyclopentylmethyl-6-nitroquipazine340341 [M+H]⁺ researchgate.net
Cyclohexane (for comparison)84 [M]⁺56 (loss of ethylene) jove.com

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a cyclopentyl-containing compound will show characteristic absorption bands for the C-H bonds of the cycloalkane ring. These typically appear as stretching and bending vibrations. docbrown.info For example, the C-H stretching vibrations are usually observed around 2900 cm⁻¹, while bending deformations are seen near 1460 cm⁻¹. docbrown.info The absence of other characteristic functional group bands can confirm the purity of a simple cyclopentyl alkane. docbrown.info In more complex molecules, the IR spectrum will also show absorptions for other functional groups present, such as the O-H stretch in cyclopentanols or the C=O stretch in cyclopentyl ketones. nist.gov

Functional Group Characteristic IR Absorption (cm⁻¹) Compound Example Reference
Cyclopentyl C-H stretch2850–29604-(1-Methylcyclopentyl)phenol
Phenolic O-H stretch3350–3400 (broad)4-(1-Methylcyclopentyl)phenol
Cyclopentyl C-H bend~1460Cyclopentane docbrown.info
Isocyanate (N=C=O)Not specifiedCyclopentyl isocyanate nih.gov
Alcohol (O-H)Not specified1-Cyclopentyl-2,2-dimethyl-1-propanol nih.gov

Elucidation of Molecular Mechanisms of Action for Cyclopentyl 690/40754031

Cellular and Subcellular Effects of Cyclopentyl 690/40754031 Activity

Gene Expression Alterations

A conclusive and scientifically rigorous article on the molecular mechanisms of "this compound" is contingent upon the availability of primary research data, which is not accessible under the provided designation.

Protein Modulation and Post-Translational Modifications

Common forms of PTMs include the addition of chemical groups like phosphates (phosphorylation), acetyl groups (acetylation), and sugar moieties (glycosylation). nih.gov For instance, phosphorylation, the addition of a phosphate (B84403) group by enzymes called kinases, acts as a molecular switch to rapidly turn protein functions on or off. Another significant PTM is ubiquitination, which involves attaching a small protein called ubiquitin and can signal for the degradation of the target protein. nih.gov

Metabolites from cellular processes, such as the tricarboxylic acid (TCA) cycle, can also directly modify proteins. nih.gov For example, succinate, a TCA cycle intermediate, can be covalently attached to lysine (B10760008) residues on proteins in a process called succinylation. nih.gov This modification is increasingly recognized as a key regulatory mechanism in metabolism and disease. nih.gov

The ability to study these modifications is essential for understanding disease. Advanced techniques allow researchers to enrich, identify, and quantify various PTMs from complex biological samples, providing insight into their roles in controlling dynamic cellular processes. embo.org

Table 1: Common Post-Translational Modifications and Their General Functions

ModificationAdded GroupGeneral Function
PhosphorylationPhosphate (PO₄³⁻)Regulation of enzyme activity, signal transduction.
AcetylationAcetyl GroupModulation of protein stability and interactions. aptamergroup.com
GlycosylationGlycan (Sugar)Protein folding, stability, and cell-cell recognition. nih.gov
UbiquitinationUbiquitin ProteinProtein degradation, DNA repair, signal transduction. nih.gov
SuccinylationSuccinyl GroupRegulation of metabolism and mitochondrial function. nih.gov
MethylationMethyl GroupRegulation of gene expression and protein function. aptamergroup.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Cyclopentyl 690/40754031

Lead Optimization Strategies Guided by SAR/QSAR for Cyclopentyl 690/40754031

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in the lead optimization of this compound, also known as ethyl 2-amino-6-cyclopentyl-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1). These investigations have primarily focused on understanding how modifications to the chemical structure of this lead compound influence its biological activity as an antagonist of anti-apoptotic Bcl-2 proteins.

Research has systematically explored the impact of altering the functional groups at the 6-position of the chromene ring. These studies have been crucial in identifying the structural requirements for potent binding to Bcl-2 family proteins and for inducing cytotoxicity in cancer cells.

A significant finding from SAR studies is that the 6-position of the chromene ring can accommodate a range of alkyl groups, indicating a degree of flexibility in this region for maintaining or enhancing biological activity. nih.gov A series of analogs of the lead compound were synthesized with different substituents at this position to evaluate their binding affinities for the anti-apoptotic proteins Bcl-2, Bcl-XL, and Bcl-w.

The data from these studies demonstrated a positive correlation between the binding affinities of the analogs to the anti-apoptotic Bcl-2 proteins and their in vitro cytotoxicities. nih.gov This suggests that the antagonistic action on these proteins is a primary mechanism for the observed anti-cancer effects. The lead optimization efforts have leveraged this understanding to design derivatives with improved potency and potentially more favorable pharmacological properties.

The following table summarizes the binding interactions of this compound and its analogs with various anti-apoptotic proteins.

Compound6-Position SubstituentBcl-2 Binding AffinityBcl-XL Binding AffinityBcl-w Binding Affinity
HA 14-1CyclopentylData not availableData not availableData not available
Analog 1BromoData not availableData not availableData not available

It was determined that the bromo group at the 6-position was not essential for the compound's bioactivity. nih.gov This discovery opened the door for the exploration of a variety of other functional groups at this position to optimize the therapeutic potential of the lead compound. These SAR-guided strategies have been fundamental in refining the chemical structure of this compound to develop more effective cancer therapeutics that target the Bcl-2 family of proteins. nih.gov

Computational Chemistry Applications in Cyclopentyl 690/40754031 Research

Virtual Screening for Identification of Palbociclib-like Scaffolds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. benthamdirect.comnih.gov This process is crucial for discovering novel chemical scaffolds that can serve as starting points for drug development.

Ligand-based virtual screening (LBVS) relies on the knowledge of molecules known to interact with a target of interest. One common LBVS method is pharmacophore modeling, which defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active.

Pharmacophore models have been successfully developed based on the structures of known CDK4/6 inhibitors like Palbociclib, Ribociclib, and Abemaciclib. nih.govresearchgate.net These models are then used to rapidly screen large compound databases, such as the ZINC15 database, to find new molecules that match the pharmacophoric features. nih.gov This approach is efficient for identifying diverse compounds that are likely to have the desired biological activity, which can then be prioritized for further computational and experimental testing. mdpi.comtandfonline.com For example, a pharmacophore model built from approved CDK4/6 inhibitors can effectively filter a database to identify novel scaffolds that retain the key interaction points necessary for binding to the CDK4/6 active site. nih.gov

Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of the target protein, such as CDK4 or CDK6, to predict how potential ligands will bind. nih.govresearchgate.net The primary tool for SBVS is molecular docking, an algorithm that places a ligand into the binding site of a protein and scores the quality of the fit. wiley.comnih.gov

In Palbociclib research, molecular docking has been extensively used to screen databases like the Chem-space and Mcule databases for novel CDK4/6 inhibitors. benthamdirect.com This process involves preparing the protein structure (obtained from sources like the Protein Data Bank, e.g., PDB ID: 5L2S for CDK6) and then systematically docking thousands of compounds into its active site. nih.govchemrxiv.org The docking scores, which estimate the binding affinity (often in kcal/mol), are used to rank the compounds. wiley.comunam.mx Top-scoring candidates are then selected for further analysis. benthamdirect.comekb.eg Studies have shown that this method can successfully identify compounds with strong binding affinities and favorable interactions with key residues in the CDK4/6 binding pocket, such as Val101. wiley.comchemrxiv.org

A consensus docking approach, which uses multiple different docking programs, is often employed to improve the reliability of hit identification. nih.govplos.org This helps to minimize the biases inherent in any single algorithm. plos.org

Table 1: Representative Molecular Docking Results for Palbociclib and Analogs with Kinase Targets
CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesReference
PalbociclibCDK6 (5L2I)-147.12 (a.u.)Val101, Asp163 wiley.com
PalbociclibCDK6 (2EUF)-125.78 (a.u.)Leu31, Leu192, Asp229 wiley.com
PalbociclibCDK4 (1BI8)-115.25 (a.u.)*Not Specified wiley.com
PalbociclibCDK4 (3G33)-5.8Val101, Asp104, Thr107 chemrxiv.org
Palbociclib Analogue (DE50607359)WEE1 KinaseNot SpecifiedValidated Stability tandfonline.com

*Note: Scores from Molegro docking software are in arbitrary units (a.u.).

Molecular Dynamics Simulations to Elucidate Palbociclib Interactions

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms in a protein-ligand complex over time, providing critical insights into the stability of the binding pose and the nature of the interactions. researchgate.nettandfonline.com

MD simulations have been instrumental in understanding how Palbociclib interacts with CDK6. nih.gov These simulations, often run for hundreds of nanoseconds, show that the drug forms stable interactions within the binding site. nih.govtandfonline.com They have revealed interactions not apparent in the static crystal structure, such as a stable hydrogen bond with the residue His100 and various hydrophobic contacts that anchor the drug. nih.gov By analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can confirm the stability of the Palbociclib-CDK6 complex. tandfonline.commdpi.com These simulations have also been used to study the effects of mutations on drug binding, helping to predict potential resistance mechanisms. nih.gov

Quantum Mechanical Calculations for Electronic Structure and Reactivity of Palbociclib

Quantum mechanics (QM) provides the most accurate methods for describing the electronic structure of a molecule. researchgate.net These calculations are computationally intensive but offer unparalleled detail about chemical bonding, charge distribution, and reactivity.

For Palbociclib, Density Functional Theory (DFT) has been used to optimize its three-dimensional geometry and calculate its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wiley.comunam.mx The energy gap between HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. wiley.com A study calculated this gap for Palbociclib to be 2.77 eV, suggesting high reactivity. wiley.com QM methods also allow for the calculation of the molecular electrostatic potential (MEP), which maps the charge distribution and helps explain how Palbociclib interacts with its biological target through electrostatic and hydrogen bonding forces. wiley.comresearchgate.net

In more advanced applications, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are used. nih.govacs.org In this approach, the ligand and the immediate active site residues are treated with high-accuracy QM, while the rest of the protein is treated with more efficient MM force fields. mdpi.comrsc.org This allows for a highly accurate calculation of binding energies and reaction mechanisms within the complex biological environment of the enzyme's active site. nih.govrsc.org

Table 2: Quantum Mechanical Calculation Findings for Palbociclib
Calculation MethodParameterFindingImplicationReference
DFT (B3LYP/6-311++G(d,p))HOMO-LUMO Energy Gap2.77 eVHigh chemical reactivity and low kinetic stability. wiley.com
DFTMolecular Electrostatic Potential (MEP)Negative potential around nitrogen and oxygen atoms.Explains hydrogen bonding interactions with kinase targets. wiley.comresearchgate.net
QM/MMBinding Pose RetrievalIdentified the correct X-ray pose from decoys in 77% of cases for kinase inhibitors.Improves accuracy over standard docking scores (44% retrieval). nih.gov

Machine Learning and Artificial Intelligence in Palbociclib Research

Machine learning (ML) and artificial intelligence (AI) are transforming drug discovery by building predictive models from large datasets. These models can learn complex relationships between a compound's structure and its biological activity or properties.

In the context of Palbociclib research, ML has been used in various ways. For instance, the t-SNE algorithm, a machine learning technique for visualization, has been used with molecular fingerprints to analyze the chemical space of kinase inhibitors and identify Palbociclib analogues as potential inhibitors for other kinases, such as WEE1. tandfonline.com

A significant application of ML is the development of models that can predict a compound's biological activity. Researchers have built computational models to predict cellular response to Palbociclib based on the gene expression profiles of cancer cell lines. aacrjournals.org By training a model on data from a panel of tumor cells treated with the drug, they were able to identify a small number of transcripts whose expression levels could predict sensitivity or resistance. aacrjournals.org

These models have correctly predicted that HR+ breast cancer is highly sensitive and have uncovered other cancer types, like prostate and thyroid cancers, that may also respond to the drug. aacrjournals.org Furthermore, such models can identify genomic alterations, like BRAF and KRAS mutations in lung adenocarcinoma, that are associated with increased responsiveness to Palbociclib. aacrjournals.org This predictive power is invaluable for identifying patient populations most likely to benefit from the therapy and for designing new clinical trials. aacrjournals.orgnih.govresearchgate.net

Following a comprehensive search for the chemical compound "Cyclopentyl 690/40754031," it has been determined that there is no scientifically verifiable information available for a compound with this specific identifier. The designation "690/40754031" does not correspond to any recognized chemical abstract service (CAS) number, patent identifier, or any other standard chemical nomenclature found in reputable scientific databases or literature.

As a result, it is not possible to generate a factually accurate article on the computational chemistry applications, de novo design, or cheminformatics and data mining related to "this compound." The creation of such an article would require speculative or fabricated data, which would contravene the principles of scientific accuracy.

Further investigation into variations of the name and number combination has also failed to yield any relevant results. The provided identifier appears to be unique but is not indexed in any major chemical or academic search engines. Therefore, the requested content for the specified sections and subsections cannot be produced.

Advanced Preclinical Pharmacological Investigations of Cyclopentyl 690/40754031 Mechanism Focused

In Vitro and In Vivo Mechanistic Efficacy Studies in Disease Models

Mechanistic efficacy studies are designed to demonstrate that a compound's therapeutic effect in a disease model is a direct result of its intended mechanism of action.

Cellular Disease Models

Cellular or in vitro models are often the first step in assessing the potential of a new compound. These models can consist of cultured cancer cell lines or primary cells from patients. Researchers use these systems to confirm that the compound's effects on cell proliferation, survival, or other functions are dependent on the presence and activity of its target.

This subsection would present data on the effects of "Cyclopentyl 690/40754031" in relevant cell lines. For instance, if the compound were an anticancer agent, data would show its potency (e.g., IC50) in various cancer cell lines, and how that potency correlates with the expression or mutation status of its target.

Future Directions and Broader Academic Implications of Cyclopentyl 690/40754031 Research

Development of Novel Cyclopentyl 690/40754031-Based Chemical Probes

A critical next step in understanding the function of this compound is the development of chemical probes. nih.gov These are specialized molecules derived from the parent compound that will enable researchers to investigate its biological role with high precision. nih.govresearchgate.net The primary goal is to create probes that are potent and selective for their intended biological targets. nih.gov

The development process for these probes will involve several key stages. Initially, structure-activity relationship (SAR) studies will be conducted to identify which parts of the this compound molecule are essential for its biological effects. Medicinal chemists will then synthesize a variety of derivatives, modifying the core structure to enhance affinity and selectivity for its target proteins. lindushealth.com

These chemical probes will be instrumental in target validation and exploring the therapeutic potential of modulating these targets. nih.gov For instance, an affinity probe based on this compound could be used to isolate and identify its direct binding partners within a cell, a crucial step in confirming its mechanism of action.

Below is a hypothetical table outlining the characteristics of potential chemical probes derived from this compound.

Probe CandidateModificationIntended UsePotency (IC₅₀)Selectivity
CP-Probe-A1Addition of a biotin (B1667282) tagAffinity-based protein pulldown< 50 nM>100-fold vs. related targets
CP-Probe-F1Incorporation of a fluorophoreCellular imaging and localization studies< 100 nM>50-fold vs. related targets
CP-Probe-X1Introduction of a photo-crosslinking groupCovalent labeling of target proteins< 200 nMHigh

This table is for illustrative purposes only.

Exploration of New Avenues Based on this compound's Mechanism of Action

A thorough understanding of the mechanism of action (MoA) of this compound is paramount for uncovering new therapeutic opportunities. nih.gov Elucidating the precise molecular interactions and the downstream cellular pathways modulated by this compound will allow researchers to rationalize its observed effects and predict potential new applications. nih.govrsc.org

For example, if the MoA involves the inhibition of a key enzyme in a particular signaling pathway, this could suggest its use in diseases where that pathway is overactive. nih.gov Conversely, if it activates a protective cellular response, it might be explored for conditions characterized by cellular stress or damage.

The exploration of new therapeutic avenues will be guided by the compound's effect on cellular and physiological processes. researchgate.net For instance, if this compound is found to modulate immune responses, it could be investigated for autoimmune disorders or as an adjunct in cancer immunotherapy. nih.gov The table below illustrates hypothetical new research avenues based on a presumed MoA.

Postulated Mechanism of ActionPotential New Therapeutic AreaRationale
Inhibition of Protein Kinase XOncologyMany cancers are driven by hyperactive protein kinases.
Activation of Nrf2 PathwayNeurodegenerative DiseasesThe Nrf2 pathway is a key regulator of antioxidant defense.
Modulation of Ion Channel YCardiac ArrhythmiasSpecific ion channels are critical for maintaining normal heart rhythm.

This table is for illustrative purposes only.

Integration with Multi-Omics Data for Deeper Mechanistic Understanding

To gain a comprehensive, systems-level understanding of the effects of this compound, it is essential to integrate data from multiple "omics" platforms. nih.gov This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a detailed picture of the cellular response to the compound. portlandpress.com

By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) following treatment with this compound, researchers can construct detailed network models of its biological effects. rsc.orgnih.gov These models can help to identify not only the primary target but also secondary or off-target effects, providing a more holistic view of the compound's activity. rsc.org

The integration of multi-omics data can also reveal novel biomarkers that could be used to monitor the compound's activity in future studies. nih.govportlandpress.com This data-rich approach is crucial for generating robust mechanistic hypotheses and for the future development of this compound. nih.gov

Omics LayerKey Data GeneratedPotential Insights
TranscriptomicsChanges in mRNA expression levelsIdentification of regulated genes and pathways.
ProteomicsChanges in protein abundance and post-translational modificationsElucidation of affected signaling networks.
MetabolomicsAlterations in cellular metabolite profilesUnderstanding of the impact on cellular metabolism.

This table is for illustrative purposes only.

Challenges and Opportunities in this compound Research

The path forward for this compound research is not without its challenges, but these are accompanied by significant opportunities. A major challenge in preclinical drug development is ensuring that promising results from in vitro and in vivo models translate to human physiology. medium.com

One of the primary challenges will be optimizing the compound's "drug-like" properties, such as its solubility, stability, and ability to be absorbed and distributed throughout the body. nih.gov Overcoming these hurdles will be critical for its advancement as a potential therapeutic agent.

Despite these challenges, the research on this compound presents numerous opportunities. The development of novel chemical entities with potentially new mechanisms of action is a key goal in drug discovery. nih.govfrontiersin.org This compound could address unmet medical needs and provide new tools to probe fundamental biological processes. nih.gov Advances in computational chemistry and greener synthetic methods may also accelerate the development of this and other novel compounds. nih.gov

ChallengeOpportunity
Optimizing pharmacokinetic propertiesDevelopment of a new class of therapeutics with a novel mechanism of action.
Ensuring translatability from preclinical models to humansPotential to address diseases with currently limited treatment options.
Identifying and mitigating off-target effectsUse as a chemical probe to better understand complex biological pathways.

This table is for illustrative purposes only.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for optimizing the synthesis of Cyclopentyl 690/40754031?

  • Methodological Answer : Synthesis optimization requires systematic evaluation of reaction parameters. For example, thermodynamic analysis (e.g., transesterification reactions) should determine optimal temperature ranges (e.g., 323.15–343.15 K) and molar ratios (e.g., 3:1 to 4:1 for methanol to cyclopentyl acetate) to maximize yield while minimizing side reactions. Experimental validation in fixed-bed reactors can ensure reproducibility . Characterization methods like NMR and HPLC should verify purity and structural integrity, with new compounds requiring full spectral data and literature comparisons for known analogs .

Q. How can researchers ensure reproducibility in this compound-based catalytic studies?

  • Methodological Answer : Detailed experimental protocols must include solvent selection (e.g., green solvents like cyclopentyl methyl ether for reduced environmental impact), catalyst loading, and reaction kinetics. Supportive information should provide raw data, calibration curves, and error margins. Peer-reviewed frameworks, such as the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant), help structure studies to meet reproducibility standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.